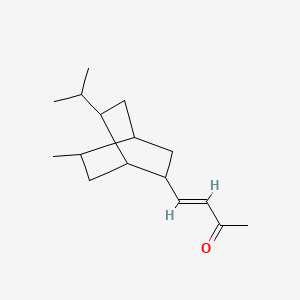
Hexylguanidine monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexylguanidine monohydrochloride is a chemical compound with the molecular formula C7H18ClN3. It is a derivative of guanidine, characterized by the presence of a hexyl group attached to the guanidine moiety. This compound is known for its strong basic properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexylguanidine monohydrochloride can be synthesized through several methods. One common approach involves the reaction of hexylamine with cyanamide, followed by hydrolysis to yield hexylguanidine. The resulting guanidine is then treated with hydrochloric acid to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: Hexylguanidine monohydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of substituted guanidines
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexylguanidine oxides, while substitution reactions can produce various substituted guanidines .
Applications De Recherche Scientifique
Hexylguanidine monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in studies involving enzyme inhibition and protein denaturation.
Medicine: Research has explored its potential as a therapeutic agent for certain medical conditions.
Industry: It is used in the production of polymers, resins, and other industrial materials .
Mécanisme D'action
The mechanism of action of hexylguanidine monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. It acts by enhancing the release of acetylcholine following a nerve impulse and slowing the rates of depolarization and repolarization of muscle cell membranes. This action is mediated through its binding to specific molecular targets and pathways involved in neurotransmission .
Comparaison Avec Des Composés Similaires
Hexylguanidine monohydrochloride can be compared with other similar compounds such as:
Guanidine hydrochloride: Both compounds share similar basic properties, but this compound has a longer alkyl chain, which can influence its reactivity and applications.
Methylguanidine: This compound has a shorter alkyl chain compared to this compound, leading to differences in their chemical behavior and uses.
Uniqueness: this compound’s unique structure, with a hexyl group attached to the guanidine moiety, imparts distinct properties that make it suitable for specific applications in chemistry, biology, and industry .
Propriétés
Numéro CAS |
83898-06-0 |
|---|---|
Formule moléculaire |
C7H18ClN3 |
Poids moléculaire |
179.69 g/mol |
Nom IUPAC |
2-hexylguanidine;hydrochloride |
InChI |
InChI=1S/C7H17N3.ClH/c1-2-3-4-5-6-10-7(8)9;/h2-6H2,1H3,(H4,8,9,10);1H |
Clé InChI |
GMWSAVIQMJXHLI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN=C(N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


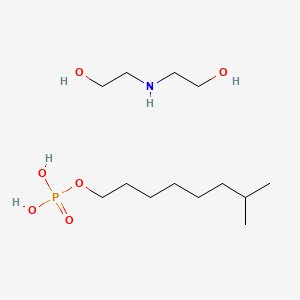

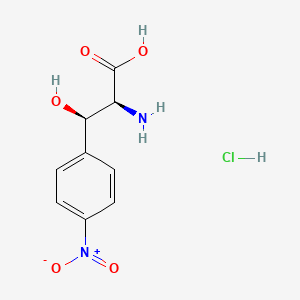
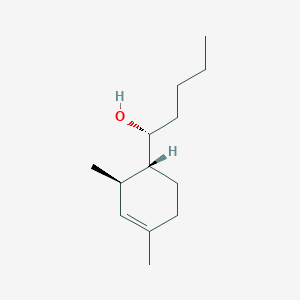
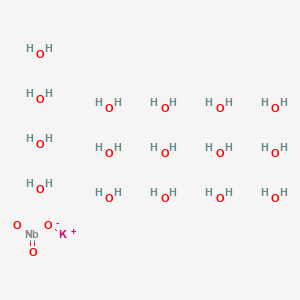
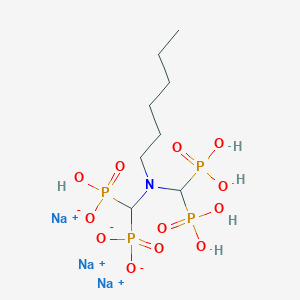
![2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B12690157.png)





